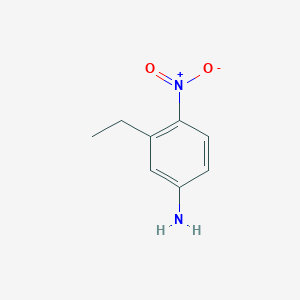
3-Ethyl-4-nitrophenylamine
Cat. No. B8556457
M. Wt: 166.18 g/mol
InChI Key: SLEINTHDMZZHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07390923B2
Procedure details


N-(3-Ethyl-4-nitrophenyl)-2-methylacrylamide was prepared as described in Example 1a starting from 3-ethyl-4-nitrophenylamine (W. Pfleiderer et al. U.S. 2002/0146737 A1) and methacryloyl chloride. The crude product was purified by flash chromatography using heptane/ethyl acetate (9:1) as an eluent. 1H NMR (400 MHz, DMSO-d6): 1.22 (3H, t, 3J=7.4 Hz), 1.97 (3H, s), 2.87 (2H, q, 3J=7.4 Hz), 5.62 (1H, s), 5.88 (1H, s), 7.81 (1H, dd, 3J=8.9 Hz, 4J=2.3 Hz), 7.83 (1H, d, 4J=2.2 Hz), 8.00 (1H, d, 3J=8.8 Hz), 10.21 (1H, s, —NHCO—).


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[CH3:2].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]([C:3]1[CH:4]=[C:5]([NH:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C(C=CC1[N+](=O)[O-])N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(C(=C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
